An In-depth Technical Guide to 1-[4-(difluoromethyl)phenyl]ethan-1-amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-[4-(difluoromethyl)phenyl]ethan-1-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethyl group offers a unique modulation of physicochemical and metabolic properties, making this compound a valuable scaffold for the development of novel therapeutic agents. This document details its structural features, spectroscopic data, synthesis, and potential applications, offering a critical resource for researchers in the field. The difluoromethyl group is recognized for its ability to act as a bioisostere for hydroxyl and thiol groups, and as a lipophilic hydrogen bond donor, which can significantly influence a molecule's interaction with biological targets.
Chemical and Physical Properties
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride is a chiral primary amine salt. The presence of the difluoromethyl group on the phenyl ring and the amine functionality at the benzylic position are key structural features that dictate its chemical behavior.
| Property | Value | Source(s) |
| Chemical Name | 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride | [1] |
| CAS Number | 2838200-07-8 | [1] |
| Molecular Formula | C9H12ClF2N | [2] |
| Molecular Weight | 207.65 g/mol | [2] |
| Melting Point | 105 - 108 °C | Vendor SDS |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in water | Vendor SDS |
| pKa (predicted) | ~9-10 | [3][4][5][6] |
| pH of aqueous solution | 5-7 | Vendor SDS |
Structural Features & Rationale for Use
The difluoromethyl (CF2H) group is a key feature of this molecule, offering a nuanced alternative to the more common trifluoromethyl (CF3) group. The C-F bond is exceptionally strong, contributing to the metabolic stability of the compound. Unlike the CF3 group, the CF2H group possesses a hydrogen atom that can participate in hydrogen bonding, acting as a weak hydrogen bond donor. This property allows it to serve as a bioisostere for hydroxyl or thiol groups, potentially mimicking the interactions of natural ligands with their biological targets. Furthermore, the difluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride. While experimental spectra for this specific compound are not widely published, the following data is predicted based on established principles of NMR and IR spectroscopy and analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (500 MHz, DMSO-d₆) δ (ppm):
-
8.6 (br s, 3H, -NH₃⁺)
-
7.7 - 7.5 (m, 4H, Ar-H)
-
7.1 (t, 1H, J = 56 Hz, -CHF₂)
-
4.5 (q, 1H, J = 7 Hz, -CH(NH₃⁺)-)
-
1.6 (d, 3H, J = 7 Hz, -CH₃)
-
-
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm):
-
142.0 (C-Ar)
-
128.0 (CH-Ar)
-
126.0 (CH-Ar)
-
115.0 (t, J = 238 Hz, -CHF₂)
-
50.0 (-CH(NH₃⁺)-)
-
22.0 (-CH₃)
-
-
¹⁹F NMR (470 MHz, DMSO-d₆) δ (ppm):
-
-110 to -115 (d, J = 56 Hz)
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of the hydrochloride salt is expected to show characteristic absorption bands for the ammonium group, the aromatic ring, and the C-F bonds.
-
~2800-3000 cm⁻¹: N-H stretching of the ammonium group (-NH₃⁺).
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1000-1100 cm⁻¹: Strong C-F stretching vibrations of the difluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum of the free base (1-[4-(difluoromethyl)phenyl]ethan-1-amine) would show a molecular ion peak ([M]⁺) at m/z 171.09. High-resolution mass spectrometry (HRMS) would provide a more precise mass for confirmation of the elemental composition. Predicted adducts for the free amine are also available.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.09323 |
| [M+Na]⁺ | 194.07517 |
Chiral Analysis
As a chiral amine, the enantiomeric purity of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride is a critical parameter. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating and quantifying the enantiomers. Polysaccharide-based CSPs are often effective for the resolution of chiral amines.[7][8][9][10]
Synthesis and Reactivity
Synthetic Approach: Reductive Amination
A common and efficient method for the synthesis of α-arylethylamines is the reductive amination of the corresponding acetophenone.[11][12][13][14][15] This approach involves the reaction of 4'-(difluoromethyl)acetophenone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.
The introduction of the difluoromethyl group can lead to:
-
Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, leading to an increased in vivo half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of the amine, which can affect its binding affinity to target proteins and its pharmacokinetic properties.
-
Improved Lipophilicity: The difluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
-
Bioisosteric Replacement: The CF2H group can act as a bioisostere for other functional groups, such as hydroxyl or thiol groups, allowing for the fine-tuning of a molecule's biological activity.
Safety and Handling
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. [4][16] Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention.
Conclusion
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a chiral primary amine and a difluoromethyl-substituted aromatic ring provides a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of lead compounds. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
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